1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one
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Overview
Description
1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a carbazole moiety substituted with bromine atoms, a hydroxypropyl group, and a dimethylpyrimidinone ring, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one involves several steps:
Synthesis of 3,6-Dibromo-carbazole: This step typically involves the bromination of carbazole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Formation of Hydroxypropyl Intermediate: The 3,6-dibromo-carbazole is then reacted with an appropriate epoxide or halohydrin to introduce the hydroxypropyl group.
Cyclization to Form Pyrimidinone Ring: The final step involves the cyclization of the intermediate with suitable reagents to form the dimethylpyrimidinone ring.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one undergoes various chemical reactions:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield corresponding alcohols.
Substitution: The bromine atoms on the carbazole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form new derivatives.
Cyclization: The compound can participate in cyclization reactions to form fused ring systems under appropriate conditions
Scientific Research Applications
1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one has several scientific research applications:
Medicinal Chemistry: It has potential as a neuroprotective agent, promoting neurogenesis and preventing neuronal cell death.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Biological Studies: It is used in studies related to enzyme activation, particularly nicotinamide phosphoribosyltransferase (NAMPT), which plays a role in cellular energy metabolism and DNA repair.
Mechanism of Action
The mechanism of action of 1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one involves the activation of nicotinamide phosphoribosyltransferase (NAMPT). This enzyme is crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD+), which is essential for cellular energy metabolism and DNA repair. By activating NAMPT, the compound enhances NAD+ levels, thereby promoting cellular health and function .
Comparison with Similar Compounds
1-[3-(3,6-Dibromo-carbazol-9-yl)-2-hydroxy-propyl]-4,6-dimethyl-1H-pyrimidin-2-one can be compared with other carbazole derivatives:
(S)-N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-6-methoxypyridin-2-amine:
1-(3,6-Dibromo-carbazol-9-yl)-3-(3,4-dimethyl-phenylamino)-propan-2-ol:
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the versatility of carbazole derivatives in scientific research.
Properties
IUPAC Name |
1-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]-4,6-dimethylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Br2N3O2/c1-12-7-13(2)25(21(28)24-12)10-16(27)11-26-19-5-3-14(22)8-17(19)18-9-15(23)4-6-20(18)26/h3-9,16,27H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKILJXQZRAERKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Br2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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